

# A Technical Guide to the Scientific Impact of the BMT CTN 1102 Trial

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

The Blood and Marrow Transplant Clinical Trials Network (BMT CTN) 1102 trial (NCT02016781) represents a landmark study that has fundamentally altered the treatment paradigm for older adults with higher-risk myelodysplastic syndromes (MDS).[1] Historically, the role of allogeneic hematopoietic cell transplantation (alloHCT) in this population was debated due to concerns about treatment-related mortality and quality of life (QOL). The BMT CTN 1102 trial was designed to definitively address this clinical question by comparing reduced-intensity conditioning (RIC) alloHCT with non-transplant therapies.[1][2] The study demonstrated a significant overall survival (OS) benefit for patients who had a suitable donor and underwent transplantation, without compromising their quality of life.[3][4] Furthermore, a key sub-analysis revealed that this survival advantage extends across various genetic subtypes, including patients with high-risk TP53 mutations.[5] This whitepaper provides a detailed overview of the trial's methodology, presents its core quantitative findings, and explores its profound scientific and clinical impact.

### **Experimental Protocols and Methodology**

The BMT CTN 1102 study was a prospective, multi-center, open-label biologic assignment trial. [2][6] Its design was pragmatic, intending to evaluate the real-world effectiveness of a transplant-based strategy based on the availability of a suitable donor.



#### **Patient Population**

Eligible subjects were between 50 and 75 years of age with a diagnosis of de novo intermediate-2 or high-risk MDS, as defined by the International Prognostic Scoring System (IPSS).[2][7] All participants were considered candidates for RIC alloHCT at the time of enrollment.[8] A total of 384 subjects were enrolled between January 2014 and November 2018 at 34 centers.[4][6]

#### **Trial Design and Treatment Arms**

The trial utilized a biologic assignment design, which is crucial for ethically and practically studying an intervention like transplantation that depends on an external factor (donor availability).

- Biologic Assignment: Upon enrollment, patients underwent high-resolution human leukocyte antigen (HLA) typing, and a search for an 8/8 HLA-matched family member or an unrelated donor was initiated.[2][3]
- Donor Arm: Patients for whom a suitable donor was identified within 90 days were assigned to this arm. They were expected to undergo RIC alloHCT within 6 months of enrollment.[2][6]
  260 patients were assigned to the Donor arm.[6]
- No-Donor Arm: Patients without an identified donor within the 90-day window were assigned to this arm. They were intended to receive the best available non-transplant therapy, which typically consisted of hypomethylating agents (HMAs) or best supportive care, at the discretion of the treating physician.[1][2] 124 patients were assigned to the No-Donor arm.[6]





Click to download full resolution via product page

Caption: BMT CTN 1102 Experimental Workflow.



#### **Endpoints and Assessments**

- Primary Endpoint: The primary objective was to compare overall survival (OS) between the two arms at 3 years from enrollment, analyzed on an intent-to-treat basis.[3][9]
- Secondary Endpoints: Key secondary objectives included comparing leukemia-free survival (LFS), quality of life (QOL), and cost-effectiveness.[3]
- Quality of Life Protocol: QOL was systematically assessed using the Functional Assessment of Cancer Therapy-General (FACT-G), SF-36, and EQ-5D questionnaires. These were administered at enrollment and then at 6, 12, 18, 24, and 36 months.[4]
- Genetic Analysis Protocol: A pre-planned sub-analysis was conducted on available preassignment blood samples from 309 patients (229 from the Donor arm, 80 from the No-Donor arm).[5] Targeted DNA sequencing was performed to identify mutations in genes known to be relevant in MDS, with a particular focus on TP53.[10]

### **Quantitative Data and Scientific Impact**

The results of the BMT CTN 1102 trial provided definitive evidence supporting the use of alloHCT in this patient population.

#### Survival Outcomes: A New Standard of Care

The trial met its primary endpoint, demonstrating a clinically and statistically significant improvement in survival for the transplant-based strategy. The findings establish RIC alloHCT as the standard of care for eligible older patients with higher-risk MDS.[3]

Table 1: Primary and Secondary Survival Outcomes



| Metric                                        | Donor Arm<br>(n=260) | No-Donor<br>Arm<br>(n=124) | Absolute<br>Difference | P-value | Citation(s) |
|-----------------------------------------------|----------------------|----------------------------|------------------------|---------|-------------|
| 3-Year<br>Overall<br>Survival<br>(OS)         | 47.9%                | 26.6%                      | 21.3%                  | 0.0001  | [3][6][7]   |
| 3-Year<br>Leukemia-<br>Free Survival<br>(LFS) | 35.8%                | 20.6%                      | 15.2%                  | 0.003   | [3][6][11]  |

Data presented are adjusted estimates from an intent-to-treat analysis.

The median follow-up for surviving patients was 34.2 months in the Donor arm and 26.9 months in the No-Donor arm.[6] The survival benefit was observed across all tested subgroups, including those older than 65.[3]

#### **Quality of Life: Dispelling Clinical Concerns**

A major concern for clinicians considering alloHCT in older adults is the potential for a severe, negative impact on QOL due to factors like graft-versus-host disease (GVHD). The BMT CTN 1102 trial demonstrated that the significant survival advantage did not come at the cost of worse QOL.[4] Patient-reported outcome trajectories were similar for both arms, with most scores decreasing or remaining stable from baseline to 6 months post-enrollment and then improving.[4] This finding is critical for patient counseling and shared decision-making.

## Genetic Sub-analysis: Impact of TP53 and Other Mutations

The genetic analysis provided crucial insights into the role of HCT in the context of specific molecular profiles. It confirmed that the genetic distribution, including for key mutations like TP53, ASXL1, and SRSF2, was well-balanced between the two arms.[5][10]



The study affirmed that patients with a TP53 mutation have significantly worse outcomes overall compared to those without the mutation.[10] However, the most impactful finding was that alloHCT conferred a substantial survival benefit even in this high-risk TP53-mutated cohort.[5][10][12]

Table 2: Impact of HCT on Overall Survival in TP53-Mutated Patients

| Metric                      | HCT Treatment | Non-HCT<br>Treatment | P-value | Citation(s) |
|-----------------------------|---------------|----------------------|---------|-------------|
| 3-Year OS<br>(TP53 Mutated) | 23%           | 11%                  | 0.04    | [10]        |

Analysis performed with HCT as a time-dependent covariate.

This demonstrates that while a TP53 mutation is a poor prognostic marker, alloHCT remains the most effective therapeutic option to improve survival.[11]





Click to download full resolution via product page

Caption: Logical Flow of the BMT CTN 1102 Genetic Sub-analysis.



#### **Conclusion and Future Directions**

The BMT CTN 1102 trial has had a monumental scientific impact on the management of higher-risk MDS. By demonstrating a clear survival benefit without a corresponding decrement in quality of life, it has solidified the role of RIC alloHCT as the standard of care for eligible patients between 50 and 75 years old.[1][3][4] The results provide strong evidence to support prompt referral for transplant consultation upon diagnosis and to advocate for expanded insurance coverage for this potentially curative therapy.[3][5]

The genetic sub-analysis further refines our understanding, showing that the benefits of transplantation extend even to the highest-risk molecular subgroups, such as those with TP53 mutations.[5][10] This underscores the power of HCT to overcome some of the worst prognostic factors in MDS. Future research will likely focus on optimizing conditioning regimens, GVHD prophylaxis, and post-transplant maintenance strategies to further improve outcomes in this patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Blood and Marrow Transplant Clinical Trials Network Study 1102 Heralds a New Era in Hematopoietic Cell Transplantation in High Risk Myelodysplastic Syndromes: Challenges and Opportunities in Implementation PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioLINCC: Blood and Marrow Clinical Trials Network (BMT CTN) A Multi-Center Biologic Assignment Trial Comparing Allogeneic Hematopoietic Cell Transplant to Hypomethylating Therapy or Best Supportive Care in Patients with Intermediate-2 & High Risk Myelodysplastic Syndrome (1102) [biolincc.nhlbi.nih.gov]
- 3. network.nmdp.org [network.nmdp.org]
- 4. Health-related quality of life in reduced-intensity hematopoietic cell transplantation based on donor availability in patients aged 50-75 with advanced myelodysplastic syndrome: BMT CTN 1102 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. network.nmdp.org [network.nmdp.org]



- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. onclive.com [onclive.com]
- 12. Allo-HSCT in patients with high-risk MDS: Analysis from the BMT CTN 1102 trial [mds-hub.com]
- To cite this document: BenchChem. [A Technical Guide to the Scientific Impact of the BMT CTN 1102 Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192410#scientific-impact-of-the-bmt-ctn-1102-trial]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com